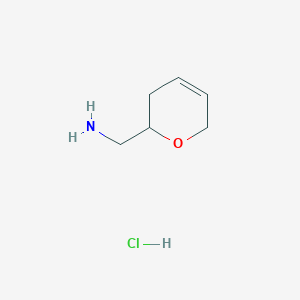
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2173998-86-0 . It has a molecular weight of 149.62 . This compound is used in scientific research and is a versatile material with various applications, including drug synthesis and organic reactions.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H . This code provides a standardized way to represent the compound’s molecular structure. It has a storage temperature of 4 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the search results.
Wirkmechanismus
The mechanism of action of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, this compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of therapeutic potential. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride, including its potential use as a chemotherapeutic agent, its application in gene therapy, and its use in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride can be synthesized using several methods, including the reaction of 2-hydroxyacetone with formaldehyde and ammonium chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,4-pentanedione with formaldehyde and ammonium chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The synthesized this compound can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride has been studied for its potential therapeutic properties, including its antitumor, antiviral, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, this compound has exhibited antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEJBAVWUKBVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

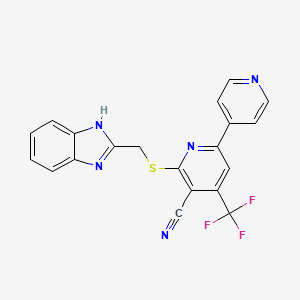
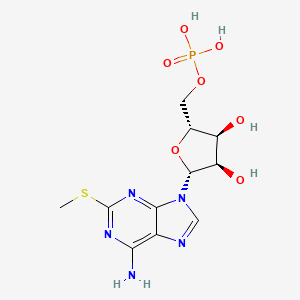
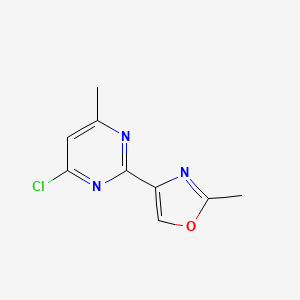

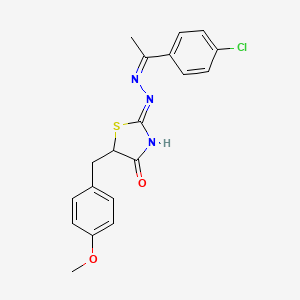
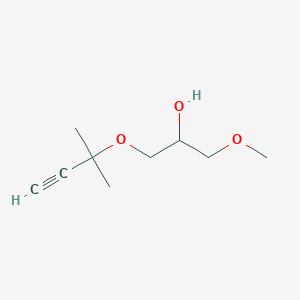


![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
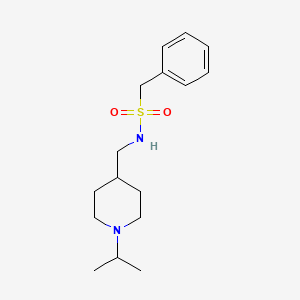
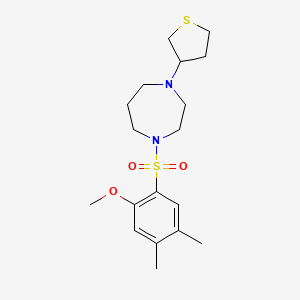
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)